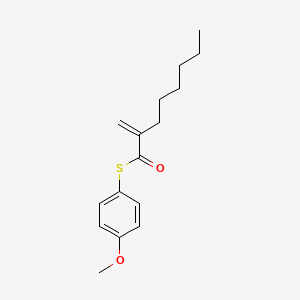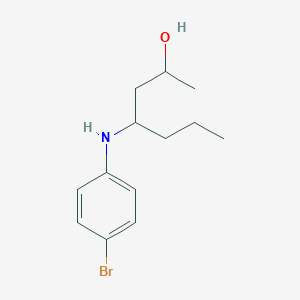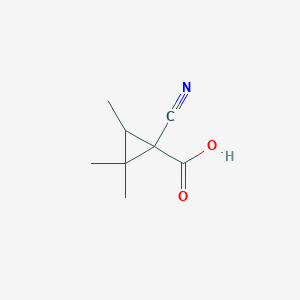![molecular formula C16H10N2O B12572868 2-Phenyl[1,3]oxazolo[4,5-b]quinoline CAS No. 634202-58-7](/img/structure/B12572868.png)
2-Phenyl[1,3]oxazolo[4,5-b]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl[1,3]oxazolo[4,5-b]quinoline is a heterocyclic compound that features a fused ring system combining oxazole and quinoline moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl[1,3]oxazolo[4,5-b]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzyl alcohols with secondary alcohols through a visible-light-mediated oxidative cyclization . Another approach involves the cyclization of N-propargylamides using a metal-free process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenyl[1,3]oxazolo[4,5-b]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the oxazole ring, leading to different structural analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline or oxazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted quinoline and oxazole derivatives, which can exhibit different chemical and biological properties.
Aplicaciones Científicas De Investigación
2-Phenyl[1,3]oxazolo[4,5-b]quinoline has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound’s unique properties make it useful in materials science, particularly in the development of organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of 2-Phenyl[1,3]oxazolo[4,5-b]quinoline involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . The compound’s anticancer properties are linked to its ability to interfere with DNA replication and induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
2-Phenyl[1,3]oxazolo[4,5-b]pyridine: This compound shares a similar oxazole ring but differs in the fused pyridine ring.
Quinazoline Derivatives: These compounds have a quinazoline core and exhibit similar biological activities.
Oxazoline Derivatives: These compounds contain an oxazoline ring and are known for their diverse biological activities.
Uniqueness: 2-Phenyl[1,3]oxazolo[4,5-b]quinoline is unique due to its fused ring system, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
634202-58-7 |
|---|---|
Fórmula molecular |
C16H10N2O |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
2-phenyl-[1,3]oxazolo[4,5-b]quinoline |
InChI |
InChI=1S/C16H10N2O/c1-2-6-11(7-3-1)16-18-15-14(19-16)10-12-8-4-5-9-13(12)17-15/h1-10H |
Clave InChI |
ZSGMMDLDOHQWEN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=NC4=CC=CC=C4C=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenyl[(2Z)-3-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-4-yl]methanone](/img/structure/B12572788.png)
![2-Propenoic acid, 2-cyano-3-[4-(methylthio)phenyl]-, ethyl ester](/img/structure/B12572793.png)
![4-Thiazolidinone, 3-(3-chlorophenyl)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylene]-2-thioxo-](/img/structure/B12572804.png)
![(1R,2R,4S)-1,3,3-Trimethyl-2-(2-pyridyl)bicyclo[2.2.1]heptane-2-ol](/img/structure/B12572807.png)
![2,4-Cyclopentadien-1-one, 2,3,4,5-tetrakis[4-(3,7-dimethyloctyl)phenyl]-](/img/structure/B12572809.png)

![Acetamide,N-(5-methyl-1,3,4-thiadiazol-2-YL)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12572832.png)
![N-[2-Bromo-4-(trifluoromethoxy)phenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12572833.png)
![Benzoic acid, 4-[[4-[bis[2-(acetyloxy)ethyl]amino]phenyl]azo]-](/img/structure/B12572836.png)





